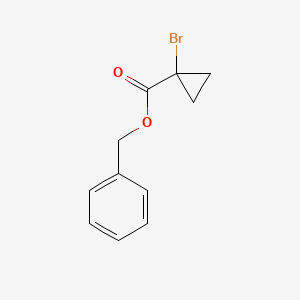

Benzyl 1-bromocyclopropane-1-carboxylate

Description

The Unique Nature of Cyclopropane (B1198618) Ring Systems in Organic Synthesis

Cyclopropane rings, the smallest of the carbocyclic systems, exhibit unique chemical and physical properties that set them apart in organic synthesis. Their high ring strain, estimated to be around 29.0 kcal per mole, results from significant angle and torsional strain. wikipedia.org This inherent strain imparts a high degree of p-character to the C-C sigma bonds, often leading to reactivity reminiscent of alkenes. Consequently, cyclopropanes can undergo a variety of ring-opening reactions, making them valuable three-carbon building blocks. wikipedia.orgnih.gov The strained ring system also influences the conformation of substituents, playing a crucial role in stereoselective reactions.

Significance of Functionalized Cyclopropanes as Synthetic Building Blocks

Functionalized cyclopropanes are highly prized as versatile intermediates in the synthesis of complex organic molecules. The presence of functional groups on the cyclopropane ring allows for a wide array of chemical transformations. Donor-acceptor cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, are particularly notable for their ability to undergo stereospecific ring-opening and cycloaddition reactions, providing access to diverse carbocyclic and heterocyclic scaffolds. acs.org These building blocks have been instrumental in the total synthesis of numerous natural products. acs.org The strategic placement of functional groups can activate the cyclopropane ring towards specific reactions, enabling chemists to construct intricate molecular architectures with high precision.

Halogenated Cyclopropanes as Key Intermediates for Diversification

Halogenated cyclopropanes, especially gem-dihalocyclopropanes, serve as pivotal intermediates for further molecular diversification. acs.orgresearchgate.net The presence of one or more halogen atoms provides a handle for a multitude of subsequent transformations, including reductions to monohalocyclopropanes or parent cyclopropanes, elimination reactions to form cyclopropenes and allenes, and ring-expansion reactions to generate larger carbocycles. acs.org For instance, gem-dibromocyclopropanes are generally more reactive than their dichloro-counterparts and are valuable substrates in organic synthesis. acs.org The addition of dibromocarbene to an alkene is a common and efficient method for their preparation. acs.org Furthermore, recent advances have highlighted the utility of gem-difluorocyclopropanes as precursors to valuable monofluoroalkenes through transition-metal-catalyzed ring-opening cross-coupling reactions. rsc.org

The Strategic Importance of the Carboxylate Moiety in Cyclopropyl (B3062369) Derivatives

The incorporation of a carboxylate group onto a cyclopropane ring significantly influences its reactivity and synthetic utility. The ester functional group acts as an electron-withdrawing group, which can activate the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening reactions. nih.gov In the context of donor-acceptor cyclopropanes, the carboxylate is a powerful acceptor group that facilitates a range of transformations. acs.org Moreover, the carboxylate moiety itself can be a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, thereby expanding the synthetic possibilities. organic-chemistry.org This functional group is also instrumental in the preparation of other valuable cyclopropyl derivatives, such as through the Hunsdiecker reaction of the corresponding carboxylic acid to yield bromocyclopropanes. orgsyn.org

Overview of Research Trajectories for Benzyl (B1604629) 1-bromocyclopropane-1-carboxylate and Analogues

Research involving Benzyl 1-bromocyclopropane-1-carboxylate and its analogues primarily focuses on their role as versatile building blocks in organic synthesis. While specific studies on the benzyl ester are limited, the broader class of 1-bromo-1-carboxycyclopropane derivatives has been explored for its potential in constructing more complex molecular frameworks. The primary research trajectory involves the use of these compounds as electrophilic three-carbon synthons. The presence of the bromine atom and the activating carboxylate group makes the cyclopropane ring susceptible to ring-opening reactions with various nucleophiles. nih.gov Furthermore, these compounds are potential precursors for the generation of cyclopropyl radicals and other reactive intermediates. bris.ac.uk Analogous compounds, such as ethyl 1-bromocyclopropanecarboxylate, are commercially available and have been cited in patents, suggesting their utility in industrial and pharmaceutical research. nih.govchemicalbook.comchem-space.com Future research is likely to continue exploring the synthetic applications of these compounds in areas such as medicinal chemistry and agrochemical development, where the cyclopropane motif is a common feature. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

benzyl 1-bromocyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H11BrO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

VNPIDJXSIFIIIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(=O)OCC2=CC=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromocyclopropane 1 Carboxylate Scaffolds

The synthesis of 1-bromocyclopropane-1-carboxylate scaffolds, including the specific target compound Benzyl (B1604629) 1-bromocyclopropane-1-carboxylate, relies on robust and often stereoselective chemical transformations. These methods can be classified into two primary strategies: direct bromination of cyclopropanecarboxylic acid derivatives and cyclopropanation reactions that install the bromo- and carboxylate-functionalized three-membered ring.

Direct Bromination Strategies for Cyclopropanecarboxylic Acid Derivatives

Direct bromination methods commence with a cyclopropane (B1198618) ring that already contains a carboxylic acid or ester functionality. The goal is to introduce a bromine atom at the C1 position, which is activated by the carboxyl group.

Decarboxylative Bromination via Hunsdiecker-Type Reactions

The Hunsdiecker reaction and its modifications represent a classical method for converting carboxylic acids into alkyl halides, and this can be applied to cyclopropanecarboxylic acids. nih.govacs.org The reaction typically involves the preparation of a silver salt of the carboxylic acid, which is then treated with elemental bromine. nih.govorgsyn.org This process generates a bromocyclopropane (B120050) via a radical mechanism, with the loss of carbon dioxide.

A key limitation of the traditional Hunsdiecker reaction is the requirement for anhydrous conditions and the use of stoichiometric silver salts, which can be sensitive to moisture. nih.govacs.org To circumvent this, modifications have been developed. The Cristol-Firth modification, for instance, uses catalytic amounts of mercuric oxide with the carboxylic acid and bromine. orgsyn.org Other metal salts, including those of thallium and mercury, have also been employed. acs.org More contemporary, metal-free alternatives have been developed, some of which proceed under milder conditions. nih.govrsc.org For example, chemoenzymatic methods using a chloroperoxidase to generate hypobromite (B1234621) in situ can effect the bromodecarboxylation of unsaturated carboxylic acids. nih.gov

Table 1: Examples of Hunsdiecker and Related Decarboxylative Bromination Reactions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Silver cyclopropanecarboxylate | Br₂, CCl₄ | Bromocyclopropane | 60-70% | orgsyn.org |

| Cyclopropanecarboxylic acid | HgO, Br₂, Tetrachloroethane | Bromocyclopropane | 66-74% | orgsyn.org |

| Cinnamic acids | NaNO₂, HBr, O₂ | Vinyl Bromides | — | rhhz.net |

Electrophilic Bromination Approaches

Electrophilic bromination provides a more direct route to α-bromocyclopropane carboxylates without decarboxylation. This method typically involves the reaction of a cyclopropane ester with a potent electrophilic bromine source. The reaction is facilitated by the electron-withdrawing nature of the ester group, which acidifies the α-proton.

The process generally begins with the formation of an enolate or a similar nucleophilic species from the starting ester, such as benzyl cyclopropanecarboxylate. This intermediate is then quenched with an electrophilic bromine source like N-bromosuccinimide (NBS) or molecular bromine (Br₂). nih.gov For aromatic compounds, which share some reactivity characteristics with cyclopropanes, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is often necessary to polarize the halogen and create a more powerful electrophile. libretexts.orglibretexts.orgwikipedia.org The reaction proceeds through the formation of a carbocation intermediate, known as an arenium ion in aromatic systems, which is stabilized by resonance before losing a proton to yield the final product. libretexts.orglibretexts.org

Cyclopropanation Reactions Leading to Brominated Carboxylates

This second major strategy involves the creation of the cyclopropane ring itself from acyclic precursors. These methods are powerful as they can often establish multiple stereocenters in a single, controlled step.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis is a cornerstone of modern cyclopropanation chemistry. Catalysts based on rhodium, copper, cobalt, and ruthenium are particularly effective at facilitating the transfer of a carbene or carbenoid fragment to an alkene, forming the three-membered ring. wikipedia.org

Rhodium (Rh): Rhodium catalysts, especially dirhodium tetraacetate [Rh₂(OAc)₄] and its derivatives, are highly effective for cyclopropanation reactions using diazo compounds. wikipedia.orgnih.gov For synthesizing a 1-bromocyclopropane-1-carboxylate, this would typically involve the reaction of an alkene with a reagent like benzyl α-bromo-α-diazoacetate. The electrophilic rhodium carbene intermediate that forms is then transferred to the alkene. nih.gov The choice of ligands on the rhodium catalyst can significantly influence both the efficiency and the stereoselectivity of the reaction, with bulky ligands often used to impart high diastereoselectivity. organic-chemistry.orgrsc.org

Copper (Cu): Copper catalysts have a long history in cyclopropanation, often used with diazo compounds like ethyl diazoacetate. researchgate.netcsic.es The active catalyst is generally a Cu(I) species, which forms a copper-carbene intermediate. csic.es These systems are attractive due to the lower cost of copper compared to rhodium. csic.es The synthesis of brominated cyclopropanes can be achieved using bromoform (B151600) or other halogenated carbon sources. rsc.org

Cobalt (Co): Cobalt-catalyzed cyclopropanation can be particularly useful for electron-deficient olefins. nih.gov Some methods utilize cobalt-pyridine-diimine (PDI) complexes for the reductive cyclopropanation of dienes using gem-dichloroalkanes as carbene precursors and zinc as a reductant. nih.gov These catalysts are adept at activating gem-dihaloalkanes without requiring more reactive dibromo or diiodo starting materials. nih.gov

Ruthenium (Ru): Ruthenium catalysts offer unique reactivity pathways. For example, some Ru-catalyzed cyclopropanations proceed through the in-situ formation of vinylcarbene complexes from propargylic carboxylates. acs.org Other systems use specific diazo reagents, such as N-hydroxyphthalimide diazoacetate, in combination with ruthenium-phenyloxazoline (Ru-Pheox) catalysts, which can provide high enantioselectivity. nih.govacs.org

Table 2: Overview of Transition Metal-Catalyzed Cyclopropanation

| Catalyst Family | Typical Carbene Precursor | Alkene Type | Key Features | References |

|---|---|---|---|---|

| Rhodium | Aryl/Vinyldiazoacetates | Electron-deficient | High stereoselectivity, tunable ligands. | nih.gov, organic-chemistry.org, rsc.org |

| Copper | Diazo compounds, CO | Aryl olefins | Cost-effective, high efficiency. | nih.gov, rsc.org, csic.es |

| Cobalt | gem-Dichloroalkanes | 1,3-Dienes | Reductive cyclopropanation, uses stable precursors. | nih.gov, nih.gov |

Zinc-Carbenoid Mediated Cyclopropanation (Simmons-Smith and Variants)

The Simmons-Smith reaction is a classic and highly reliable method for cyclopropanation that uses an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orglibretexts.org

To generate a 1-bromocyclopropane derivative, modifications to the standard protocol are necessary. This can involve using bromoform (CHBr₃) or dibromomethane (B42720) in place of diiodomethane. rsc.org Density functional theory (DFT) calculations have shown that the active reagent is an IZnCH₂I molecule, and the reactivity depends on the electrophilicity of the carbenoid species and steric factors. nih.gov A significant advantage of the Simmons-Smith reaction is its functional group tolerance and the directing effect of hydroxyl groups, which can coordinate to the zinc reagent and direct the cyclopropanation to occur on the same face of the molecule. wikipedia.org

Ring-Forming Reactions from Linear Precursors

The construction of the 1-bromocyclopropane-1-carboxylate scaffold can also be achieved through the intramolecular cyclization of a suitable linear precursor. A common strategy involves a Michael addition followed by an intramolecular nucleophilic substitution. For instance, a carbon nucleophile bearing a bromine atom can be added to the β-position of a benzyl acrylate. The resulting enolate can then displace a leaving group within the same molecule to form the three-membered ring.

Another approach involves the α-alkylation of a compound like benzyl phenylacetate (B1230308) with 1,2-dibromoethane (B42909) using a base, followed by subsequent chemical transformations to yield the desired cyclopropane ring. nih.gov Samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids using iodoform (B1672029) also represents a direct method that avoids protection-deprotection steps and proceeds with high stereospecificity. organic-chemistry.org

Stereoselective Synthesis of Chiral 1-Bromocyclopropane-1-carboxylate Precursors

The creation of enantiomerically pure or enriched 1-bromocyclopropane-1-carboxylate scaffolds is paramount for their application in asymmetric synthesis. The primary strategies involve generating chirality during the cyclopropane ring formation or resolving a racemic mixture of intermediates.

Asymmetric Cyclopropanation Methodologies

Asymmetric cyclopropanation reactions introduce chirality during the formation of the three-membered ring, offering an efficient route to enantiomerically enriched products. These methods often rely on chiral catalysts to control the facial selectivity of the carbene or carbenoid addition to an alkene.

Prominent among these methods is the use of chiral dirhodium(II) tetracarboxylate catalysts. organic-chemistry.org These complexes can catalyze the decomposition of diazo compounds to generate a chiral carbene intermediate, which then reacts with an appropriate alkene. For the synthesis of cyclopropane carboxylates, reactions involving vinyl heterocycles and aryl- or heteroaryldiazoacetates have proven effective. The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity. For instance, catalysts such as Rh₂(R-p-Ph-TPCP)₄ are effective for meta- or para-substituted aryldiazoacetates, while Rh₂(R-TPPTTL)₄ is optimal for ortho-substituted variants. organic-chemistry.org These reactions are not only highly enantioselective but also diastereoselective, typically yielding the trans-cyclopropane product preferentially. organic-chemistry.org

Another innovative approach involves iminium ion-promoted asymmetric cyclopropanation, which can be achieved through an electro-organocatalytic cascade. acs.orgnih.gov This method utilizes the electrochemical generation of electrophilic iodine species in catalytic amounts, which avoids the need for stoichiometric halogenating reagents and prevents the deactivation of the organocatalyst. acs.org

Biocatalysis offers a green and highly selective alternative. google.com Engineered enzymes, developed from promiscuous tautomerases, can catalyze the enantioselective synthesis of cyclopropanes from α,β-unsaturated aldehydes and diethyl 2-chloromalonate. These enzyme-driven reactions can exhibit excellent control over the formation of new carbon-carbon bonds, leading to high diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1). google.com More recently, a chromium(II)-based metalloradical system has been developed for the asymmetric cyclopropanation of α,β-unsaturated amides, yielding cyclopropanes with three contiguous stereocenters in high diastereo- and enantioselectivities. universiteitleiden.nl

| Methodology | Catalyst/System | Key Features | Reference |

|---|---|---|---|

| Dirhodium(II)-Catalyzed Cyclopropanation | Chiral dirhodium(II) tetracarboxylates (e.g., Rh₂(R-p-Ph-TPCP)₄) | High diastereoselectivity (>30:1) and high enantioselectivity. Effective for diazoacetate substrates. | organic-chemistry.org |

| Electro-Organocatalytic Cascade | Iminium ion promotion with electrochemically generated iodine | Mild conditions, avoids stoichiometric halogenating reagents. | acs.orgnih.gov |

| Biocatalytic Cyclopropanation | Engineered tautomerase | Excellent stereocontrol (d.r. up to 25:1, e.r. up to 99:1). Environmentally benign. | google.com |

| Metalloradical-Catalyzed Cyclopropanation | Chiral Chromium(II) complex with Mn reductant | Radical-based stepwise mechanism. Effective for α,β-unsaturated amides. | universiteitleiden.nl |

Diastereoselective Synthesis through Chiral Auxiliaries and Directing Groups

When asymmetric catalysis is not feasible, or to enhance existing selectivity, chiral auxiliaries provide a reliable method for inducing stereochemistry. An ideal auxiliary is easily attached to the substrate, effectively directs the stereochemical outcome of a reaction, and is subsequently removed without difficulty. nist.gov

For the synthesis of chiral cyclopropane carboxylates, (R)-pantolactone has been successfully employed as a chiral auxiliary. organic-chemistry.org Its attachment to the carboxylate precursor allows for highly diastereoselective cyclopropanation, providing a direct and dependable route to stereochemically defined 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. organic-chemistry.org Other heterocyclic auxiliaries, such as oxazolidinones (Evans auxiliaries) and pyrrolidines, are also widely used to control facial selectivity in C-C bond-forming reactions, including cyclopropanations. rsc.org

In addition to auxiliaries, functional groups inherent to the substrate can act as directing groups. In the context of bromocyclopropanes, the facial selectivity of additions to cyclopropene (B1174273) intermediates can be controlled by the steric influence or the directing effect of an adjacent amide or carboxylate group. organic-chemistry.org This strategy allows for a highly diastereoselective formal nucleophilic substitution of bromocyclopropanes. A three-step sequence involving an aldol (B89426) reaction, a substrate-directed cyclopropanation, and a retro-aldol reaction represents a novel strategy that combines the benefits of chiral auxiliaries and substrate-directable reactions to produce enantiopure cyclopropane carboxaldehydes, which are precursors to the desired carboxylates. nih.govnagoya-u.ac.jp

| Auxiliary/Group | Application | Key Outcome | Reference |

|---|---|---|---|

| (R)-Pantolactone | Attached to a diazoacetate precursor | Highly diastereoselective cyclopropanation of vinyl heterocycles. | organic-chemistry.org |

| Oxazolidinones (Evans Auxiliaries) | Attached to α,β-unsaturated carbonyls | High diastereoselectivity in conjugate additions and cyclopropanations. | rsc.org |

| Carboxylate/Amide Group | Present on a bromocyclopropane substrate | Directs facial selectivity in nucleophilic additions to a cyclopropene intermediate. | organic-chemistry.org |

| N-tert-butanesulfinyl Group | Forms a chiral imine intermediate | Stereocontrolled addition of nucleophiles for synthesis of complex nitrogen-containing molecules. | bldpharm.com |

Resolution Techniques for Enantiomerically Pure Intermediates

Resolution is a classical yet powerful technique for separating a racemic mixture into its constituent enantiomers. This is often accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography. For carboxylic acids, chiral amines are common resolving agents.

A more contemporary and highly efficient approach is enzymatic kinetic resolution. This method exploits the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the precursors of Benzyl 1-bromocyclopropane-1-carboxylate, a racemic mixture of a cyclopropane carboxylic acid ester can be subjected to enzymatic resolution. google.com Specifically, lipase (B570770) from Candida antarctica has been shown to effectively catalyze the amination or hydrolysis of racemic cyclopropane carboxylic acid esters with high conversion rates and high optical purity of both the resulting amide/acid and the remaining ester. google.com The unreacted, enantiomerically enriched ester can then be carried forward in a synthesis. Lipoprotein lipase from Burkholderia sp. has also been used effectively to resolve α-sulfinyl esters, yielding both the hydrolyzed acid and the unreacted ester with high enantiomeric ratios. nih.gov

Esterification and Transesterification Strategies for Benzyl Carboxylate Formation

Once the chiral 1-bromocyclopropane-1-carboxylic acid is obtained, the final step is its conversion to the benzyl ester. This can be achieved through several esterification strategies.

Direct Esterification with Benzyl Alcohol

Direct esterification involves the reaction of the carboxylic acid with benzyl alcohol, typically in the presence of a catalyst to facilitate the dehydration reaction.

The Fischer-Speier esterification is the most traditional method, where a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used with an excess of the alcohol to drive the equilibrium towards the ester product. nih.gov

For substrates that may be sensitive to strong acids or high temperatures, the Steglich esterification offers a milder alternative. This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). fao.org The reaction proceeds at room temperature and is effective even for sterically hindered carboxylic acids. fao.org

Modern approaches have also introduced novel catalytic systems. N-bromosuccinimide (NBS) has been promoted as an efficient, metal-free catalyst for the direct esterification of carboxylic acids under mild conditions. nist.gov Furthermore, heterogeneous catalysts, such as a porous phenolsulphonic acid—formaldehyde resin (PAFR), have been developed. These catalysts can promote the esterification of benzyl alcohol with high efficiency (up to 94% isolated yield) without the need to remove the water byproduct from the reaction mixture. mdpi.com

Palladium-Catalyzed Esterification Approaches

Palladium catalysis offers a distinct and powerful method for forming benzyl esters, moving beyond traditional alcohol-acid condensation. A particularly innovative approach is the direct benzylation of carboxylic acids via a palladium-catalyzed C-H activation of toluene (B28343). organic-chemistry.orgnih.gov In this atom-economic process, toluene itself serves as the benzyl group donor. The reaction is typically catalyzed by Palladium(II) acetate (B1210297) (Pd(OAc)₂) under an oxygen atmosphere, which acts as the terminal oxidant to regenerate the active Pd(II) catalyst. organic-chemistry.org This method demonstrates good functional group tolerance and provides a facile route to benzyl esters, avoiding the use of traditional, and often toxic, benzylating agents like benzyl halides. organic-chemistry.orgnih.gov

Benzyl Group Installation via Carbonylation Reactions

The introduction of a benzyl carboxylate moiety onto a 1-bromocyclopropane scaffold can be strategically achieved through synthetic routes centered around carbonylation reactions. This approach leverages the insertion of carbon monoxide (CO) into a carbon-halogen bond as a key step to construct the desired carboxyl functionality. While a direct single-step carbonylation of a 1,1-dihalocyclopropane to a benzyl 1-halocyclopropane-1-carboxylate is not extensively documented, the synthesis can be effectively accomplished through a multi-step sequence where carbonylation is pivotal. This typically involves the carbonylation of a gem-dihalocyclopropane precursor, followed by the introduction of the benzyl group.

One of the core methodologies involves the radical carbonylation of gem-dihalocyclopropane derivatives. Research has demonstrated that gem-dihalocyclopropanes can undergo formylation—the introduction of a formyl group (–CHO)—through a radical-mediated reaction with carbon monoxide. This process serves as an effective entry point to the target carboxyl group.

Subsequent to the formation of the 1-bromo-1-formylcyclopropane intermediate, the synthesis proceeds through the oxidation of the aldehyde to a carboxylic acid. This transformation is a standard and high-yielding step in organic synthesis. The resulting 1-bromocyclopropane-1-carboxylic acid is then esterified with a benzyl group source, such as benzyl alcohol or benzyl bromide, to yield the final product, this compound.

A notable study on the radical carbonylation of gem-dihalocyclopropanes highlights the stereoselectivity of the process. The formylation of various substituted 1,1-dihalocyclopropanes using carbon monoxide and a tin hydride reagent proceeded with good to excellent stereoselectivity. For instance, the formylation of 2,3-cis-disubstituted 1,1-dihalocyclopropanes showed a high preference for the trans adduct. acs.org This stereochemical control is a significant aspect of the synthetic utility of this method.

The subsequent esterification to install the benzyl group can be achieved through various established methods, such as the Fischer esterification. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction between the 1-bromocyclopropane-1-carboxylic acid and benzyl alcohol is a reliable method for forming the desired benzyl ester. vedantu.comnih.gov

Radical Carbonylation: A gem-dihalocyclopropane is subjected to a radical carbonylation reaction to introduce a formyl group, yielding a 1-halo-1-formylcyclopropane.

Oxidation: The resulting aldehyde is oxidized to a carboxylic acid.

Benzylation: The 1-halocyclopropane-1-carboxylic acid is esterified with a benzyl source to afford the target this compound.

This sequence, with carbonylation as the cornerstone for building the C1-carboxyl unit, represents a viable and scientifically sound approach for the synthesis of the title compound.

Table 1: Stereoselectivity in Radical Formylation of gem-Dihalocyclopropanes

| Substrate (gem-Dihalocyclopropane) | Product (trans/cis ratio) | Reference |

|---|---|---|

| 2,3-cis-Disubstituted | >99/1 to 95/5 | acs.org |

| 2-Monosubstituted | 17/83 to 1/99 | acs.org |

| Benzylating Agent | Catalyst/Base | Typical Conditions | Reference |

|---|---|---|---|

| Benzyl alcohol | H₂SO₄ or TsOH | Reflux | masterorganicchemistry.comathabascau.ca |

| Benzyl bromide | NaHCO₃ or other base | DMF/Dioxane, 90°C | marquette.edu |

Reactivity and Advanced Chemical Transformations of Benzyl 1 Bromocyclopropane 1 Carboxylate

Nucleophilic Substitution Reactions at the Bromine-Substituted Carbon

The tertiary carbon atom bonded to the bromine in benzyl (B1604629) 1-bromocyclopropane-1-carboxylate is a key site for reactivity. This carbon is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. The reaction's pathway, whether SN1 or SN2, is influenced by the stability of potential intermediates and the nature of the nucleophile. The adjacent ester and benzyl groups play significant roles in modulating this reactivity.

Formal Nucleophilic Substitution with Heteroatom Nucleophiles (N-, O-, S-based)

The substitution of the bromine atom by nitrogen, oxygen, or sulfur-based nucleophiles provides a direct route to functionalized cyclopropane (B1198618) derivatives. These reactions typically proceed through a nucleophilic substitution mechanism. Given the tertiary nature of the carbon center, an SN1 pathway involving a carbocation intermediate is plausible, especially with weaker nucleophiles in polar protic solvents. stackexchange.comlibretexts.org The benzylic system can help stabilize a positive charge, making the formation of a cyclopropyl (B3062369) cation more feasible than in simple alkyl systems. stackexchange.com

However, the SN1 pathway for cyclopropyl systems is often disfavored due to high ring strain in the planar carbocation. Alternatively, a strong nucleophile might favor an SN2-like displacement. The reaction outcomes with various heteroatom nucleophiles are summarized below.

| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Expected Product |

| N-based | Benzylamine | Toluene (B28343), heat | Benzyl 1-(benzylamino)cyclopropane-1-carboxylate |

| O-based | Methanol (B129727) (solvolysis) | Heat | Benzyl 1-methoxycyclopropane-1-carboxylate |

| S-based | Sodium thiophenoxide | DMF or THF | Benzyl 1-(phenylthio)cyclopropane-1-carboxylate |

Research into related systems, such as pyrrolo[2,1-c] chemistrysteps.comucalgary.cabenzothiazines, has demonstrated that nucleophilic attack can lead to the cleavage of S-C bonds, initiating ring contraction. beilstein-journals.orgnih.gov While this involves a different ring system, it highlights the general reactivity of sulfur nucleophiles and their potential to induce complex transformations beyond simple substitution. In the case of benzyl 1-bromocyclopropane-1-carboxylate, strong S-nucleophiles are expected to primarily engage in direct substitution at the bromine-bearing carbon.

Grignard and Organolithium Reagent Mediated Reactions

Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles and strong bases. libretexts.org Their reaction with this compound is complex due to the presence of two electrophilic sites: the bromine-substituted carbon and the ester carbonyl carbon.

The primary reaction pathway involves the nucleophilic addition of the organometallic reagent to the ester's carbonyl group. chemistrysteps.comyoutube.com This reaction is typically very fast. The initial attack forms a tetrahedral intermediate which then collapses, expelling the benzyloxy group as a leaving group to form a cyclopropyl ketone. youtube.com Because ketones are also highly reactive towards Grignard and organolithium reagents, a second equivalent of the organometallic reagent immediately adds to the newly formed ketone, resulting in a tertiary alcohol after acidic workup. youtube.comleah4sci.com

It is generally difficult to stop the reaction at the ketone stage when using these highly reactive organometallics. youtube.com

Reaction Steps:

First Addition: The Grignard/organolithium reagent attacks the ester carbonyl.

Elimination: The tetrahedral intermediate collapses, eliminating the benzyloxy alkoxide to form a ketone.

Second Addition: A second equivalent of the organometallic reagent attacks the ketone.

Protonation: Aqueous workup protonates the resulting alkoxide to yield a tertiary alcohol.

| Organometallic Reagent | Product after Double Addition & Workup |

| Methylmagnesium bromide (CH₃MgBr) | 2-(1-bromocyclopropyl)propan-2-ol |

| Phenyllithium (C₆H₅Li) | (1-bromocyclopropyl)diphenylmethanol |

Bromine-Metal Exchange and Subsequent Electrophilic Trapping

A distinct and synthetically valuable reaction pathway is the bromine-metal exchange. This process is particularly efficient with organolithium reagents, such as tert-butyllithium, at low temperatures. In this reaction, the lithium atom exchanges with the bromine atom, generating a nucleophilic cyclopropyl lithium species and tert-butyl bromide. This transformation inverts the polarity (umpolung) of the bromine-bearing carbon from electrophilic to nucleophilic. libretexts.org

The resulting benzyl 1-(lithio)cyclopropane-1-carboxylate is a powerful nucleophile that can be "trapped" by adding a suitable electrophile. This two-step sequence allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position of the cyclopropane ring.

Illustrative Reaction Sequence:

Exchange: this compound + 2 t-BuLi → Benzyl 1-(lithio)cyclopropane-1-carboxylate + t-BuBr + LiBr

Trapping: The lithiated intermediate is reacted with an electrophile (E⁺).

| Electrophile (E⁺) | Trapping Reagent | Final Product after Workup |

| Carbonyl | Carbon dioxide (CO₂) | 1-(benzyloxycarbonyl)cyclopropane-1-carboxylic acid |

| Aldehyde | Benzaldehyde (PhCHO) | Benzyl 1-(hydroxy(phenyl)methyl)cyclopropane-1-carboxylate |

| Ketone | Acetone ((CH₃)₂CO) | Benzyl 1-(1-hydroxy-1-methylethyl)cyclopropane-1-carboxylate |

Ring-Opening Reactions and Rearrangements of the Cyclopropane Core

The significant ring strain inherent in the cyclopropane ring (approximately 27 kcal/mol) is a powerful driving force for reactions that lead to ring cleavage or rearrangement. beilstein-journals.org In this compound, the presence of the electron-withdrawing carboxylate group and the phenyl group of the benzyl ester creates a polarized "donor-acceptor" cyclopropane system, which further activates the ring towards such transformations. nih.gov

Strain-Release-Driven Ring Expansions and Contractions

Donor-acceptor cyclopropanes are known to undergo rearrangements, including ring expansions, often promoted by Lewis acids or thermal conditions. beilstein-journals.orgnih.gov These reactions proceed via cleavage of the cyclopropane C-C bond to relieve ring strain, typically forming a zwitterionic or diradical intermediate that can rearrange to a more stable cyclic or acyclic product.

For instance, Lewis acid treatment can induce cleavage of the bond adjacent to the ester group to form a stabilized carbocation. This intermediate can then undergo rearrangement. One plausible transformation is a ring expansion to a cyclobutane (B1203170) derivative or, through more complex pathways, formation of five-membered rings like γ-butyrolactones, particularly if the bromine atom participates.

In related systems, the ring-opening of gem-dibromocyclopropanes can lead to the formation of bromoalkene products through a mechanism involving HBr elimination to a cyclopropene (B1174273), followed by cleavage to a zwitterionic intermediate. uq.edu.au While this compound lacks the second bromine, analogous strain-driven pathways can be envisioned under specific basic or thermal conditions.

Nucleophile-Induced Ring Scission Pathways

The polarized nature of the cyclopropane ring makes it susceptible to attack by nucleophiles, not just at the C-Br bond, but also at one of the ring carbons, leading to C-C bond cleavage. nih.gov This process, known as nucleophile-induced ring scission, provides a pathway to 1,3-functionalized acyclic compounds.

The reaction is initiated by the attack of a nucleophile on one of the cyclopropane methylene (B1212753) carbons (C2 or C3). This attack is facilitated by the electron-withdrawing ester group, which can stabilize the resulting carbanionic intermediate. The cleavage of the C1-C2 (or C1-C3) bond results in a ring-opened enolate, which is then protonated during workup.

General Mechanism:

Nucleophilic Attack: A soft nucleophile attacks a ring carbon.

Ring Opening: The C-C bond cleaves, driven by strain release, to form a stable enolate intermediate.

Protonation: The enolate is protonated to yield the final acyclic product.

This reactivity is prominent in donor-acceptor cyclopropanes, where various nucleophiles like phenols, amines, and azides have been shown to open the ring. nih.gov The study of pyrrolo[2,1-c] chemistrysteps.comucalgary.cabenzothiazines also shows how nucleophiles can induce ring contraction by cleaving a bond within a strained ring system, forming a new heterocyclic structure. beilstein-journals.orgnih.gov

| Nucleophile | Reagent/Conditions | Expected Ring-Opened Product (General Structure) |

| Malonate ester | Sodium ethoxide, ethanol | Acyclic adduct with a new C-C bond |

| Thiophenol | Triethylamine, CH₂Cl₂ | Benzyl 4-bromo-2-(phenylthio)butanoate derivative |

| Aniline | Heat | Benzyl 4-bromo-2-(phenylamino)butanoate derivative |

Rearrangements to Allylic and Vinylic Derivatives

While direct, in-depth studies on the rearrangement of this compound to allylic and vinylic derivatives are not extensively documented in the provided search results, the chemical principles of related compounds suggest potential pathways. The high ring strain of the cyclopropane ring, coupled with the presence of a good leaving group (bromide), makes the system prone to ring-opening reactions, which can lead to the formation of more stable allylic or vinylic structures.

For instance, the reaction of similar cyclopropyl systems can be influenced by the choice of reagents and reaction conditions. In related chemistries, the presence of a base can facilitate the elimination of HBr, leading to the formation of a cyclopropene intermediate, which can then undergo further rearrangement. Alternatively, under solvolytic conditions or in the presence of a Lewis acid, the departure of the bromide ion can generate a cyclopropyl cation. This cation is highly unstable and can rearrange through ring-opening to form an allylic cation, which can then be trapped by a nucleophile to yield an allylic derivative.

The formation of vinylic derivatives could occur through a concerted ring-opening and elimination process. While specific examples for this compound are not detailed, the synthesis of benzyl α,β-unsaturated carboxylates from corresponding acids and benzyl bromide is a well-established method, indicating the stability and accessibility of such vinylic structures. arkat-usa.org The conversion of allylic alcohols to allylic boronic esters using copper catalysts is also a relevant transformation that highlights the synthetic utility of allylic compounds that could potentially be derived from this compound. organic-chemistry.org

Further research is required to fully elucidate the specific conditions and mechanisms for the rearrangement of this compound to allylic and vinylic derivatives. However, the fundamental principles of cyclopropane chemistry suggest that such transformations are plausible and could provide valuable synthetic routes to these important classes of compounds.

Table 1: Potential Rearrangement Products from this compound

| Starting Material | Potential Product Type | Potential Key Reagents/Conditions |

| This compound | Allylic Derivative | Lewis Acids, Solvolysis |

| This compound | Vinylic Derivative | Strong Base, Heat |

Functionalization of the Benzyl Carboxylate Moiety

The benzyl carboxylate group in this compound offers a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of different functional groups and the construction of more complex molecular architectures.

The selective hydrolysis of the benzyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of solvents like methanol and water, followed by acidification. The resulting 1-bromocyclopropane-1-carboxylic acid is a valuable intermediate for the synthesis of other derivatives.

Subsequent decarboxylation of the carboxylic acid can be achieved under thermal conditions or by using specific reagents that facilitate the loss of carbon dioxide. This process would lead to the formation of 1-bromocyclopropane. The efficiency of the decarboxylation can be influenced by the stability of the resulting carbanion or radical intermediate.

The reduction of the benzyl carboxylate group to a primary alcohol, (1-bromocyclopropyl)methanol, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides access to a new set of substrates for further functionalization.

The resulting alcohol can undergo a variety of subsequent reactions. For example, it can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles. These transformations open up pathways to ethers, amines, and other functionalized cyclopropane derivatives. A copper-catalyzed synthesis of benzyl-, allyl-, and allenyl-boronates from the corresponding alcohols has been reported, demonstrating the utility of such alcohol intermediates. organic-chemistry.org

The benzyl carboxylate can be converted into a variety of other carboxylic acid derivatives. One of the most common transformations is amidation to form N-substituted 1-bromocyclopropane-1-carboxamides. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by coupling with an amine using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Alternatively, direct aminolysis of the benzyl ester can sometimes be achieved, particularly with more nucleophilic amines at elevated temperatures, although this is generally less efficient than the two-step hydrolysis-amidation sequence. Other carboxylic acid derivatives, such as thioesters and acid chlorides, can also be prepared from the parent carboxylic acid, further expanding the synthetic utility of this compound.

Table 2: Functionalization of the Benzyl Carboxylate Moiety

| Transformation | Reagents/Conditions | Product |

| Hydrolysis | NaOH, MeOH/H₂O, then H₃O⁺ | 1-Bromocyclopropane-1-carboxylic acid |

| Reduction | LiAlH₄, THF | (1-Bromocyclopropyl)methanol |

| Amidation (via acid) | 1. NaOH, H₂O 2. R₂NH, DCC | N,N-Dialkyl-1-bromocyclopropane-1-carboxamide |

Carbon-Carbon Bond Forming Reactions Involving the Cyclopropane Ring

The carbon-bromine bond on the cyclopropane ring of this compound is a key site for the formation of new carbon-carbon bonds. This allows for the direct elaboration of the cyclopropane core, leading to a wide array of more complex structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-Br bond of this compound is amenable to such transformations.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the bromo-cyclopropane in the presence of a palladium catalyst. This would allow for the introduction of various alkyl, aryl, or vinyl groups onto the cyclopropane ring.

Suzuki Coupling: In a Suzuki coupling, an organoboron compound, such as a boronic acid or ester, is coupled with the bromide. This is a very common and versatile reaction with a broad substrate scope and high functional group tolerance.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Heck Coupling: While the Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide, variations of this reaction could potentially be used to introduce an alkene substituent onto the cyclopropane ring.

These cross-coupling reactions provide a powerful and modular approach to the synthesis of highly substituted cyclopropane derivatives. The choice of a specific cross-coupling reaction would depend on the desired substituent to be introduced and the compatibility of the reagents with the other functional groups in the molecule. The synthesis of allyl boronates via palladium-catalyzed cross-coupling with bromoalkenes highlights the feasibility of such reactions on related systems. organic-chemistry.org

Table 3: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

| Negishi | Organozinc (R-ZnX) | Pd(0) complex | Benzyl 1-R-cyclopropane-1-carboxylate |

| Suzuki | Organoboron (R-B(OR)₂) | Pd(0) complex and base | Benzyl 1-R-cyclopropane-1-carboxylate |

| Stille | Organotin (R-SnR'₃) | Pd(0) complex | Benzyl 1-R-cyclopropane-1-carboxylate |

Insufficient Data Available for "this compound" to Generate Requested Article

Following a comprehensive search for scientific literature pertaining to the chemical compound "this compound," it has been determined that there is a lack of specific published research data to fulfill the requirements of the requested article. The search encompassed the compound's involvement in carboxylation reactions with carbon dioxide, radical addition and cyclization cascades, and diastereoselective and enantioselective transformations as outlined in the user's instructions.

The performed searches did not yield specific studies, detailed research findings, or data tables concerning the reactivity and advanced chemical transformations of "this compound." While general information on related classes of compounds, such as benzyl halides and cyclopropane derivatives, is available, there is no specific information detailing the behavior of "this compound" in the requested chemical contexts.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." To do so would require speculation and the inclusion of information not directly supported by credible scientific sources, which would compromise the integrity and accuracy of the content.

Further investigation into specialized chemical databases and archives beyond the scope of general search engines may be necessary to locate the specific data required for this topic. Without such data, the generation of the requested article cannot proceed.

Mechanistic Investigations and Computational Analyses of Benzyl 1 Bromocyclopropane 1 Carboxylate Chemistry

Reaction Mechanism Elucidation for Halogen-Cyclopropane Transformations

The presence of a bromine atom on the cyclopropane (B1198618) ring of Benzyl (B1604629) 1-bromocyclopropane-1-carboxylate makes it a versatile substrate for a variety of chemical transformations. Elucidating the mechanisms of these reactions is crucial for controlling product formation and stereochemical outcomes.

The stereochemical outcome of nucleophilic substitution at the C1 position of Benzyl 1-bromocyclopropane-1-carboxylate is highly dependent on the reaction conditions and the nature of the nucleophile. Two primary pathways are generally considered: SN1 and SN2 type reactions.

An SN2-type reaction would involve a direct backside attack by a nucleophile, leading to an inversion of configuration at the stereocenter. vedantu.comyoutube.comlibretexts.org This pathway is generally favored by strong, unhindered nucleophiles in polar aprotic solvents. The transition state would involve a pentacoordinate carbon atom, and the stereospecificity of the reaction would be high.

Conversely, an SN1-type reaction would proceed through a carbocation intermediate, formed by the departure of the bromide leaving group. This planar carbocation could then be attacked by a nucleophile from either face, leading to a mixture of retention and inversion products, often resulting in racemization or epimerization. vedantu.comstackexchange.com However, in many SN1 reactions, a slight excess of the inversion product is observed. stackexchange.com This is attributed to the formation of an ion pair, where the departing leaving group transiently shields one face of the carbocation, making attack from the opposite side more favorable. stackexchange.com

The choice between these pathways for this compound would be influenced by factors such as the stability of the potential cyclopropyl (B3062369) cation and the steric hindrance around the reaction center. Given the inherent strain in the cyclopropane ring, the formation of a cyclopropyl cation is generally disfavored compared to acyclic systems.

| Reaction Type | Key Feature | Stereochemical Outcome | Favored by |

| SN2-type | Concerted backside attack | Inversion of configuration | Strong, unhindered nucleophiles; polar aprotic solvents |

| SN1-type | Carbocation intermediate | Mixture of retention and inversion (often with slight excess of inversion) | Weak nucleophiles; polar protic solvents; stabilized carbocation |

| Double Inversion | Two sequential SN2 reactions | Retention of configuration | Specific multi-step synthetic sequences |

Under strongly basic conditions, reactions involving this compound can proceed through a variety of reactive intermediates. Treatment with a strong base, such as an alkoxide, could lead to deprotonation at the C2 position, generating a cyclopropyl anion . Subsequent elimination of the bromide ion could then lead to the formation of a highly strained cyclopropene (B1174273) intermediate. uq.edu.au This cyclopropene could then undergo ring-opening to form a carbene or a zwitterionic intermediate, which can be trapped by nucleophiles. uq.edu.au

Alternatively, reaction with certain metals can lead to the formation of metal carbenoids . vedantu.com These are species that possess a carbon-metal bond and exhibit carbene-like reactivity. For instance, reaction with magnesium or zinc could generate a cyclopropyl magnesium or zinc carbenoid. These intermediates are often more stable and selective than the corresponding free carbenes, making them valuable in synthesis.

The specific intermediate formed would be highly dependent on the reagents and reaction conditions employed, and each would lead to a distinct set of possible products.

In the presence of certain transition metal catalysts and light, reactions of this compound can proceed via single-electron transfer (SET) pathways. nih.govlibretexts.orgdiva-portal.orglibretexts.org For example, in a photoredox/nickel dual catalytic system, an excited-state photocatalyst can transfer a single electron to the cyclopropyl bromide. This would lead to the formation of a cyclopropyl radical and a bromide anion. This radical intermediate can then participate in a variety of cross-coupling reactions. nih.gov

The benzylic ester moiety could also influence these processes. The benzyl group itself can be involved in electron transfer processes, and the ester could modulate the electronic properties of the cyclopropane ring. The stability of the resulting radical intermediates would play a crucial role in determining the feasibility and outcome of such reactions. Benzylic radicals are known to be stabilized by resonance, which could influence the reactivity at the benzylic position as well. libretexts.orgkhanacademy.org

Computational Chemistry for Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. researchgate.netresearchgate.netq-chem.comnih.gov For this compound, DFT calculations can be employed to model the potential energy surfaces of various reaction pathways. uq.edu.auresearchgate.netresearchgate.netrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a given reaction can be constructed. uq.edu.auresearchgate.net This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable mechanistic pathway. For instance, DFT could be used to compare the energy barriers for the SN1 and SN2 pathways, providing insight into which mechanism is likely to dominate under specific conditions. Furthermore, the structures of transition states can be optimized to understand the key geometric and electronic features that control reactivity. researchgate.netresearchgate.net

| Computational Target | Information Gained | Relevance to this compound |

| Transition State Geometries | 3D arrangement of atoms at the peak of the energy barrier | Understanding the steric and electronic demands of the reaction (e.g., angle of nucleophilic attack) |

| Activation Energies (ΔG‡) | The energy barrier that must be overcome for a reaction to occur | Predicting reaction rates and comparing the feasibility of different mechanistic pathways (e.g., SN1 vs. SN2) |

| Reaction Enthalpies (ΔH) | The overall energy change of a reaction | Determining whether a reaction is exothermic or endothermic |

The three-dimensional shape and electronic distribution of this compound are critical to its reactivity. Conformational analysis using computational methods can identify the most stable conformations of the molecule. This is particularly important for understanding how the bulky benzyl and carboxylate groups are oriented relative to the cyclopropane ring and how this might influence the approach of a nucleophile.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. researchgate.net In the case of this compound, the alignment of the C-Br bond with the orbitals of the cyclopropane ring can significantly affect its reactivity. For example, the anti-periplanar alignment of a C-H bond with the C-Br bond can facilitate elimination reactions. DFT calculations can quantify these stereoelectronic interactions and help to explain observed selectivity in reactions.

Modeling of Catalyst-Substrate Interactions

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the nuanced interactions between catalysts and substrates in reactions involving activated cyclopropanes like this compound. While specific models for this exact substrate are not extensively published, analogies can be drawn from studies on similar cyclopropyl ketones and esters to understand the critical features of catalyst-substrate complexes. acs.org

In many catalytic transformations, the initial step involves the coordination of the substrate to a catalyst, often a transition metal complex or a Lewis acid. For this compound, the carbonyl group of the ester is the primary site for Lewis acid coordination. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and influencing the reactivity of the adjacent cyclopropane ring.

Computational models of related systems, such as the SmI₂-catalyzed cycloadditions of alkyl cyclopropyl ketones, reveal that the stability of the initial catalyst-substrate complex is a key determinant of the reaction kinetics. acs.org Steric hindrance around the coordination site can significantly impact the rate of subsequent steps, such as single-electron transfer (SET). acs.org For this compound, the benzyl group, while not directly attached to the ring, contributes to the steric profile of the molecule and can influence the preferred orientation of the substrate within the catalyst's coordination sphere.

Furthermore, non-covalent interactions (NCIs), particularly London dispersion forces, are increasingly recognized as crucial elements in catalyst design and stereocontrol. acs.org In the context of this compound, dispersion interactions between the phenyl ring of the benzyl group and ligands on the catalyst can contribute significantly to the stability of the transition state, potentially influencing both reaction rate and stereoselectivity. acs.org Models that accurately account for these weak interactions are essential for predicting reaction outcomes.

Table 1: Key Modeled Interactions in Catalyst-Substrate Complexes of Related Cyclopropyl Compounds

| Interaction Type | Description | Predicted Influence on this compound |

|---|---|---|

| Lewis Acid Coordination | The catalyst coordinates to the carbonyl oxygen of the ester. | Increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack or influencing ring strain. |

| Steric Repulsion | Repulsion between bulky groups on the substrate (benzyl group) and the catalyst ligands. | Can hinder catalyst approach and affect the rate of reaction. Slower reaction rates might be observed compared to less hindered esters. acs.org |

| London Dispersion | Attractive forces between the phenyl ring of the benzyl group and catalyst ligands. | Can stabilize the transition state, potentially enhancing reaction rates and influencing stereochemical outcomes. acs.org |

| Substrate Conformation | The preferred orientation of the cyclopropane ring relative to the coordinated catalyst. | Determines which bonds are activated for cleavage (e.g., ring-opening vs. C-Br bond scission). |

Kinetic and Spectroscopic Studies of Reaction Intermediates

The chemistry of this compound can proceed through various reactive intermediates, including radicals and cations, depending on the reaction conditions. The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening, a process that can be triggered by the formation of an adjacent radical or cation. nih.govresearchgate.net

Kinetic studies on analogous cyclopropylmethyl radicals have shown that they undergo extremely rapid ring-opening to form but-3-enyl radicals. psu.edu The rate of this rearrangement is often used as a radical "clock" to probe the lifetime of radical intermediates in other reactions. psu.edu For a radical generated at the C1 position of this compound (e.g., through homolytic cleavage of the C-Br bond), a similar rapid ring-opening would be expected, leading to a stabilized radical intermediate.

The formation of cationic intermediates, for instance through heterolytic cleavage of the C-Br bond assisted by a Lewis acid, would lead to a cyclopropyl cation. Computational studies suggest that the cyclopropyl cation itself is a transition state, readily undergoing disrotatory ring-opening to the more stable allyl cation. researchgate.netresearchgate.net This process is typically very fast, making the direct observation of the cyclopropyl cation challenging. Time-resolved spectroscopy or trapping experiments with nucleophiles would be necessary to probe its existence.

Table 2: Characteristics of Potential Reaction Intermediates

| Intermediate | Method of Generation | Key Spectroscopic/Kinetic Feature | Expected Fate |

|---|---|---|---|

| Cyclopropylcarbinyl Radical | Homolytic C-Br bond cleavage (e.g., photolysis, radical initiator). | Detectable by EPR spectroscopy. Undergoes rapid ring-opening. psu.edu | Ring-opening to form a more stable, delocalized radical. |

| Cyclopropyl Cation | Heterolytic C-Br bond cleavage (e.g., Lewis acid catalysis). | Extremely short-lived; considered a transition state. researchgate.netresearchgate.net | Spontaneous, disrotatory ring-opening to an allyl cation. |

| Allyl Cation | Ring-opening of the cyclopropyl cation. | Can be observed by NMR in superacid media or trapped by nucleophiles. | Reaction with nucleophiles. |

| Metal-Bound Intermediate | Coordination of the ester to a transition metal catalyst. | Characterizable by techniques like X-ray crystallography (for stable complexes) or NMR/IR spectroscopy. | Undergoes further transformation (e.g., oxidative addition, reductive elimination). |

Synthesis of Complex Small Molecules and Natural Product Fragments

The inherent strain of the cyclopropane ring in this compound makes it an excellent precursor for ring-opening reactions, providing access to a variety of functionalized acyclic and cyclic structures. This reactivity has been harnessed in the synthesis of intricate small molecules and fragments of natural products. The benzyl ester group can be readily cleaved under mild conditions, revealing a carboxylic acid moiety for further elaboration. While specific examples of its direct application in the total synthesis of a named natural product are not extensively documented in readily available literature, its utility as a source of the cyclopropane motif is well-established. The cyclopropyl group is a key structural element in numerous biologically active natural products, and reagents like this compound serve as important tools for introducing this moiety.

Design and Synthesis of Conformationally Restricted Systems for Medicinal Chemistry and Materials Science

The rigid three-membered ring of the cyclopropane unit is a powerful tool for introducing conformational constraints into molecules. In medicinal chemistry, this is a crucial strategy for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties. By incorporating the cyclopropane ring from this compound into a larger molecule, chemists can lock specific conformations that are optimal for binding to a biological target. This approach can lead to a reduction in off-target effects and an enhancement of the desired therapeutic activity.

In the realm of materials science, the introduction of cyclopropane rings can influence the physical and electronic properties of organic materials. The strained nature of the ring can affect packing in the solid state and alter electronic communication within a molecule. While the direct use of this compound in the synthesis of specific advanced materials is an area of ongoing research, its potential as a building block for creating novel, structurally defined polymers and organic electronic materials is significant.

Generation of Diverse Libraries of Cyclopropane-Containing Building Blocks

This compound is a pivotal starting material for the creation of diverse libraries of cyclopropane-containing building blocks. researchgate.net The bromine atom can be displaced by a wide array of nucleophiles, including amines, thiols, and carbon nucleophiles, through various substitution reactions. This allows for the straightforward introduction of a multitude of functional groups onto the cyclopropane ring.

Furthermore, the ester functionality provides another handle for chemical modification. Reduction of the ester can yield the corresponding cyclopropylmethanol, while reaction with organometallic reagents can lead to the formation of ketones. This dual reactivity enables the generation of a vast number of structurally distinct cyclopropane derivatives from a single, readily accessible precursor. These libraries of building blocks are invaluable resources for drug discovery programs and for the exploration of new chemical space in materials science. researchgate.net

| Reaction Type | Reagent | Product Type |

| Nucleophilic Substitution | Amines | 1-Aminocyclopropane-1-carboxylates |

| Nucleophilic Substitution | Thiols | 1-Thio-cyclopropane-1-carboxylates |

| Nucleophilic Substitution | Grignard Reagents | 1-Alkyl/Aryl-cyclopropane-1-carboxylates |

| Ester Reduction | Lithium Aluminum Hydride | (1-Bromocyclopropyl)methanol |

| Ester to Ketone | Organolithium Reagents | 1-Bromo-1-acylcyclopropanes |

Utilization in Tandem and Cascade Reactions for Enhanced Synthetic Efficiency

The reactivity of this compound lends itself to the design of elegant and efficient tandem and cascade reactions. rsc.org These processes, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. rsc.org For instance, a reaction sequence could be initiated by the substitution of the bromine atom, followed by an intramolecular reaction triggered by the deprotection of the benzyl ester or a transformation of the resulting product.

While specific, named tandem reactions starting directly from this compound are not extensively detailed in general literature, the potential for such transformations is clear. The combination of a leaving group (bromide) and a versatile functional group (benzyl ester) on a strained ring system provides a rich platform for the development of novel and powerful synthetic methodologies. The development of such cascade reactions is an active area of research aimed at increasing the efficiency and elegance of chemical synthesis. rsc.org

Conclusion

Benzyl (B1604629) 1-bromocyclopropane-1-carboxylate is a highly functionalized cyclopropane (B1198618) derivative with significant potential as a building block in organic synthesis. Its unique combination of a strained ring, a bromine atom, and a benzyl carboxylate group provides multiple sites for chemical modification. While specific research on this compound is not extensive, by analogy with related structures, its utility in the synthesis of complex carbocyclic and heterocyclic systems, as well as its potential applications in medicinal and agrochemical research, are clear. Further investigation into the reactivity and applications of this versatile molecule is warranted and could lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.

Future Directions and Emerging Research Avenues

Development of Eco-Friendly and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. thieme-connect.deacsgcipr.orgthieme-connect.comnih.gov For the synthesis of Benzyl (B1604629) 1-bromocyclopropane-1-carboxylate and related derivatives, several eco-friendly strategies are being explored.

A primary focus is the replacement of conventional volatile organic solvents with more benign alternatives. thieme-connect.com Research is actively pursuing cyclopropanation reactions in water or ionic liquids, which can offer high recyclability and low toxicity. thieme-connect.com Furthermore, solvent-free reaction conditions, often facilitated by mechanochemistry (ball-milling), represent a significant step towards sustainable synthesis. rsc.org This technique, which uses mechanical force to induce chemical reactions, can lead to higher yields and reduced reaction times without the need for bulk solvents. rsc.org

Another avenue is the use of alternative energy sources to drive the synthesis. thieme-connect.dethieme-connect.com Electrochemical methods, microwave irradiation, and ultrasound irradiation are being investigated as means to promote cyclopropanation with greater energy efficiency compared to traditional thermal heating. thieme-connect.dethieme-connect.com Biocatalysis, employing enzymes like engineered myoglobin (B1173299) or cytochrome P450s, presents a powerful approach for stereoselective cyclopropanation under mild, aqueous conditions, potentially offering a green route to chiral versions of Benzyl 1-bromocyclopropane-1-carboxylate. thieme-connect.deutdallas.edunih.gov

Table 1: Comparison of Green Chemistry Approaches in Cyclopropanation

| Approach | Key Feature | Potential Advantage for this compound Synthesis |

|---|---|---|

| Mechanochemistry | Solvent-free reaction via ball-milling. rsc.org | Reduces solvent waste and can enhance reaction rates. |

| Biocatalysis | Use of enzymes in aqueous media. utdallas.edu | High stereoselectivity for chiral derivatives, mild conditions. |

| Flow Chemistry | Continuous processing in microreactors. syrris.comrsc.org | Improved safety with reactive intermediates, enhanced efficiency. |

| Alternative Solvents | Use of water or ionic liquids. thieme-connect.com | Reduced toxicity and environmental impact, potential for catalyst recycling. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The heart of modern cyclopropanation chemistry lies in the catalyst. For a molecule like this compound, where stereochemistry can be critical, the development of novel catalytic systems is paramount for achieving high selectivity and efficiency.

Transition-metal catalysis remains a dominant area of research, with catalysts based on rhodium, copper, and cobalt being extensively studied for carbene transfer reactions. organic-chemistry.orgwikipedia.org A key goal is to move from expensive and precious metals like rhodium and palladium to more abundant and less toxic base metals such as iron and cobalt. acsgcipr.orgresearcher.life Iron(III)-based metalloradical catalysis is an emerging area showing promise for asymmetric cyclopropanation. researcher.life

A significant frontier is the development of catalysts for enantioselective synthesis, which is crucial for producing single-enantiomer drugs. rsc.org Chiral ligands are designed to coordinate with the metal center, creating a chiral environment that directs the cyclopropanation to favor one stereoisomer over another. organic-chemistry.orgwikipedia.orgnih.gov For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have proven effective for the asymmetric cyclopropanation of olefins with diazoacetates. organic-chemistry.org The application of such systems to the synthesis of chiral this compound could unlock access to valuable new building blocks.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. chemistryviews.org Chiral pyridine-derived organocatalysts, for example, have been shown to be effective in the cyclopropanation of electron-deficient olefins. researcher.life These systems can offer high enantioselectivities and avoid issues of metal contamination in the final product. researcher.lifechemistryviews.org

Table 2: Selected Catalytic Systems for Cyclopropanation

| Catalyst Type | Metal/Core Structure | Key Advantage(s) | Relevant Substrates |

|---|---|---|---|

| Rhodium Carboxylate | Rhodium | High efficiency and broad substrate scope. wikipedia.org | Diazoacetates, various olefins. wikipedia.org |

| Cobalt Porphyrin | Cobalt | High diastereo- and enantioselectivity. organic-chemistry.org | α-cyanodiazoacetates, aromatic and aliphatic olefins. organic-chemistry.org |

| Chiral Pyridine | (Organocatalyst) | Metal-free, high enantioselectivity. researcher.life | Electron-deficient olefins, α-bromoketones. researcher.life |

| Iron(III) Complex | Iron | Uses an earth-abundant metal, potential for novel reactivity. researcher.life | General olefins. |

Mechanistic Refinements for Uncharted Reaction Pathways

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For the formation of this compound, several mechanistic questions remain, the answers to which could unlock new reaction pathways.

The central debate in many cyclopropanation reactions revolves around whether the reaction proceeds via a concerted or stepwise mechanism. acs.orgmasterorganicchemistry.com In a concerted pathway, the two new carbon-carbon bonds are formed simultaneously. In a stepwise pathway, an intermediate is formed, which then undergoes ring closure. The nature of the catalyst and substrates can influence which pathway is dominant. acs.org Computational studies are increasingly being used to model these transition states and intermediates, providing valuable insights. acs.org

The nature of the reactive intermediate is also a key area of investigation. While many cyclopropanations are believed to proceed through metal-carbene or carbenoid species, radical pathways are also being uncovered. acs.orgresearchgate.net For example, photoredox catalysis can generate radical carbenoids for cyclopropanation under mild, visible-light-induced conditions. researchgate.net Investigating whether the synthesis of this compound can proceed through such radical pathways could open up new synthetic possibilities.

Furthermore, the reactivity of the resulting cyclopropane (B1198618) ring itself is of interest. The strain in the three-membered ring, combined with the presence of the bromine leaving group, makes this compound a candidate for subsequent ring-opening or rearrangement reactions. thieme-connect.dethieme-connect.com Mechanistic studies using techniques like stereochemical probes and kinetic analysis can help to map these uncharted reaction pathways, expanding the synthetic utility of this compound. nih.gov

Integration with Automation and High-Throughput Synthesis Technologies

The integration of automation and high-throughput technologies is revolutionizing chemical synthesis, enabling faster reaction optimization, library synthesis, and discovery of new reactivity. nih.govrsc.org These technologies hold immense potential for advancing the chemistry of this compound.

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, is particularly well-suited for cyclopropanation reactions. syrris.comrsc.orgchemistryviews.org Many cyclopropanation precursors, such as diazo compounds, can be hazardous, but can be generated and consumed in situ in a flow system, minimizing the risks associated with their handling. rsc.orggoogle.com Flow chemistry also offers superior control over reaction parameters like temperature and mixing, often leading to higher yields and selectivities. syrris.comresearchgate.net A continuous-flow process for the synthesis of this compound could enable safer, more efficient, and scalable production. acs.org

High-throughput experimentation, where many reactions are run in parallel in small-scale formats, can be used to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction conditions. nih.govrsc.org This approach can accelerate the discovery of optimal conditions for the synthesis of this compound and its derivatives. The data generated from these high-throughput screens can also be used to train machine learning models to predict reaction outcomes, further speeding up the development process. nih.gov The combination of automated synthesis platforms with data science represents a powerful paradigm for future chemical research.

Q & A

Basic: What are the established synthetic routes for Benzyl 1-bromocyclopropane-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via cyclopropanation followed by bromination and esterification. Key steps include:

- Cyclopropane ring formation : Using transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) to generate the strained cyclopropane core.

- Bromination : Electrophilic substitution or radical bromination at the cyclopropane carbon, requiring precise temperature control (−20°C to 0°C) to avoid ring-opening .

- Esterification : Coupling the brominated cyclopropane carboxylic acid with benzyl alcohol under Steglich or Mitsunobu conditions.

Critical Considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates. Use anhydrous conditions to prevent hydrolysis of the ester group .

Advanced: How can researchers optimize reaction yields while minimizing cyclopropane ring degradation?

Methodological Answer:

- Temperature Control : Maintain sub-ambient temperatures during bromination to reduce ring strain-induced decomposition.

- Catalyst Screening : Test palladium or copper catalysts for regioselective bromination. For example, Pd(OAc)₂ in DMF at 50°C improves selectivity by 20–30% compared to non-catalytic methods .

- Stabilizing Agents : Add Lewis acids (e.g., ZnCl₂) to stabilize the cyclopropane ring during esterification.

- Yield Tracking : Use quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure yield without isolating intermediates .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl group) .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Methodological Answer:

- 2D NMR : Perform COSY and NOESY to assign overlapping cyclopropane proton signals. HSQC/HMBC correlations clarify carbon connectivity .

- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) to validate assignments .

- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering) by collecting spectra at −40°C to 25°C .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for all procedures .

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15+ minutes; seek medical attention if irritation persists .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent bromine displacement or ester hydrolysis .